Cas no 1585-17-7 (2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene)

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(chloromethyl)mesitylene

- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene~alpha(2),alpha(4)-Dichloro-1,2,3,4,5-pentamethylbenzene

- 2,4-Di(chloromethyl)-1,3,5-trimethylbenzene

- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

- Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-

- JMNDJDCLOQRCJV-UHFFFAOYSA-N

- 2,4-Bis(chloromethylmesitylene)

- NSC1241

- bis-(chloromethyl)mesitylene

- Bis-(chloromethyl)-mesitylene

- C11H14Cl2

- JMNDJDCLOQRCJV-UHFFFAOYSA-

- 2,4-Bis-(chloromethyl)mesitylene

- SBB095363

- J-640200

- F0020-1770

- D88883

- InChI=1/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3

- AKOS001083129

- MFCD00013681

- SCHEMBL2810221

- NSC 1241

- 1585-17-7

- FT-0609943

- DTXSID8075093

- NSC-1241

- 2,4-Bis-(chloromethy6l)-1,3,5-trimethyl-benzene

- 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene

- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, 95%

- 2,4-bis(chloromethyl)-1,3,5-trimethyl-benzene

- Benzene,4-bis(chloromethyl)-1,3,5-trimethyl-

- B1994

- DB-043391

- ALBB-013664

-

- MDL: MFCD00013681

- インチ: 1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3

- InChIKey: JMNDJDCLOQRCJV-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C(C([H])([H])Cl)C=1C([H])([H])[H]

- BRN: 2520798

計算された属性

- せいみつぶんしりょう: 216.04700

- どういたいしつりょう: 216.047

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.121

- ゆうかいてん: 105.0 to 108.0 deg-C

- ふってん: 180°C/20mmHg(lit.)

- フラッシュポイント: 155 ºC

- 屈折率: 1.5620 (estimate)

- PSA: 0.00000

- LogP: 4.08940

- ようかいせい: 水に溶けない。

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S23-S26-S27-S36/37/39-S45

-

危険物標識:

- 包装グループ:II

- 包装カテゴリ:III

- 危険レベル:8

- 危険レベル:8

- 包装等級:III

- セキュリティ用語:8

- リスク用語:R34

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0020-1770-0.25g |

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene |

1585-17-7 | 95%+ | 0.25g |

$382.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04377-50g |

2,4-Bis(chloromethyl)mesitylene |

1585-17-7 | 95% | 50g |

¥838.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77125-5g |

2,4-Bis(chloromethyl)mesitylene |

1585-17-7 | 98% | 5g |

¥118.0 | 2023-09-05 | |

| Life Chemicals | F0020-1770-10g |

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene |

1585-17-7 | 95%+ | 10g |

$1785.0 | 2023-09-07 | |

| TRC | B419658-500mg |

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene |

1585-17-7 | 500mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B419658-1g |

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene |

1585-17-7 | 1g |

$ 65.00 | 2022-06-07 | ||

| Life Chemicals | F0020-1770-2.5g |

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene |

1585-17-7 | 95%+ | 2.5g |

$850.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13838-10g |

2,4-Bis(chloromethyl)mesitylene, 98% |

1585-17-7 | 98% | 10g |

¥238.00 | 2023-03-09 | |

| abcr | AB114009-50 g |

2,4-Bis(chloromethyl)mesitylene, 98%; . |

1585-17-7 | 98% | 50 g |

€66.70 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1994-25g |

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene |

1585-17-7 | 98.0%(GC) | 25g |

¥540.0 | 2022-05-30 |

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene 関連文献

-

Liliana Dobrzańska CrystEngComm 2011 13 2303

-

Jo Alen,Luc Van Meervelt,Wim Dehaen,Liliana Dobrzańska CrystEngComm 2015 17 8957

-

Ermitas Alcalde,Rosa M. Ceder,Cristina López,Neus Mesquida,Guillermo Muller,Sandra Rodríguez Dalton Trans. 2007 2696

-

Storm V. Potts,Leonard J. Barbour New J. Chem. 2010 34 2451

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzeneに関する追加情報

Chemical Profile of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No. 1585-17-7)

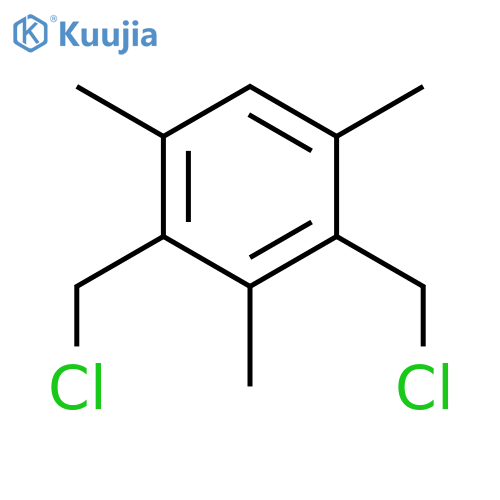

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, identified by its CAS number 1585-17-7, is a significant compound in the realm of organic chemistry and industrial applications. This tricyclic aromatic hydrocarbon features a benzene ring substituted with two chloromethyl groups and three methyl groups at the 1, 3, and 5 positions. Its unique structural attributes make it a valuable intermediate in the synthesis of various specialty chemicals, including polymers, resins, and pharmaceutical precursors.

The molecular structure of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene consists of a highly symmetric framework, which contributes to its reactivity and utility in chemical transformations. The presence of chloromethyl (-CH₂Cl) functional groups at the 2 and 4 positions introduces electrophilic sites that are susceptible to nucleophilic substitution reactions. This characteristic has positioned the compound as a key building block in the development of cross-linked polymers and epoxy resins.

In recent years, research has highlighted the role of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in advanced material science. Its ability to form stable covalent bonds with various nucleophiles has been exploited in the creation of novel networked structures. These materials exhibit enhanced thermal stability and mechanical strength, making them attractive for applications in aerospace and automotive industries. The compound’s symmetry also allows for predictable reaction pathways, facilitating controlled polymerization processes.

From a pharmaceutical perspective, derivatives of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene have been investigated for their potential biological activities. While the parent compound itself is not directly utilized in drug formulations due to its reactivity and toxicity concerns, modified versions have shown promise as intermediates in synthesizing bioactive molecules. The chloromethyl groups can be selectively functionalized to introduce pharmacophores that interact with biological targets. This approach has been explored in the development of antimicrobial agents and anti-inflammatory compounds.

The industrial synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene typically involves the chlorination of trimethylbenzene derivatives using chloromethylation techniques. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. Such innovations are critical for scaling up production while maintaining environmental compliance.

Recent studies have also delved into the environmental impact of handling 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling protocols must be followed to mitigate potential risks associated with its reactive nature. Researchers are exploring greener alternatives to chloromethylation that could reduce reliance on this compound without compromising performance.

The versatility of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene extends beyond its role as a polymer precursor. It has found applications in photochemistry as a sensitizer for photopolymerization reactions. The compound’s ability to absorb UV light and initiate chain reactions makes it useful in high-resolution printing technologies and microelectronics manufacturing.

In conclusion,2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No. 1585-17-7) remains a cornerstone in synthetic chemistry due to its structural uniqueness and functional reactivity. Ongoing research continues to uncover new applications for this compound and its derivatives across multiple industries. As chemical engineering techniques evolve,the utility and safety profile of this compound are expected to expand further,ensuring its continued relevance in modern science and technology.

1585-17-7 (2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene) 関連製品

- 2198643-64-8(N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide)

- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

- 1384429-34-8(1-(2-methylpropyl)cyclopentylmethanamine)

- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)

- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)

- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)

- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)